molecular formula C12H17NO4 B3053044 4,6-Diethoxypyridine-3-carboxylic acid ethyl ester CAS No. 50503-46-3

4,6-Diethoxypyridine-3-carboxylic acid ethyl ester

Cat. No. B3053044
CAS RN: 50503-46-3
M. Wt: 239.27 g/mol
InChI Key: QMUGTTKTIVEUSM-UHFFFAOYSA-N
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Description

4,6-Diethoxypyridine-3-carboxylic acid ethyl ester, also known as DEPC, is an organic molecule that has been the subject of research in several fields, including chemistry and biology. It is a heterocyclic organic compound with the IUPAC name ethyl 4,6-diethoxypyridine-3-carboxylate . The molecular weight is 239.26768 and the molecular formula is C12H17NO4 .


Molecular Structure Analysis

The molecular structure of 4,6-Diethoxypyridine-3-carboxylic acid ethyl ester consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The 4 and 6 positions of the ring are substituted with ethoxy groups (–OCH2CH3), and the 3 position is substituted with a carboxylic acid ethyl ester group (–COOCH2CH3) .

Safety and Hazards

The safety and hazards associated with 4,6-Diethoxypyridine-3-carboxylic acid ethyl ester are not detailed in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on 4,6-Diethoxypyridine-3-carboxylic acid ethyl ester are not specified in the search results. Given its status as a research chemical, it is likely that future studies will continue to explore its properties and potential applications .

properties

IUPAC Name

ethyl 4,6-diethoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-4-15-10-7-11(16-5-2)13-8-9(10)12(14)17-6-3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUGTTKTIVEUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1C(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489717
Record name Ethyl 4,6-diethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diethoxypyridine-3-carboxylic acid ethyl ester

CAS RN

50503-46-3
Record name Ethyl 4,6-diethoxy-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50503-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,6-diethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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